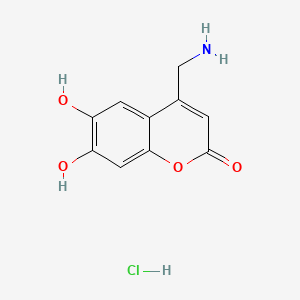
3,4,6-Trichloro-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-2-fluoroaniline is an organic compound with the molecular formula C6H3Cl3FN. It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,6-Trichloro-2-fluoroaniline can be synthesized through several methods. One common approach involves the nitration of o-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid, followed by fluorination and reduction reactions. The nitration step produces a mixture of nitro compounds, which are then fluorinated to yield 3-chloro-4-fluoronitrobenzene. This intermediate is subsequently reduced to form 3-chloro-4-fluoroaniline .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at elevated temperatures and pressures is a common method. This process is efficient and suitable for large-scale production, achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Trichloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen in the presence of catalysts.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Fluorination: Fluorinating agents such as hydrogen fluoride or elemental fluorine.
Reduction: Hydrogen gas with Pt/C catalyst.
Major Products:
3-Chloro-4-fluoronitrobenzene: An intermediate in the synthesis.
3-Chloro-4-fluoroaniline: The target compound.
Applications De Recherche Scientifique
3,4,6-Trichloro-2-fluoroaniline has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-2-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby disrupting normal cellular functions. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluoroaniline: Shares similar structural features but lacks the additional chlorine atoms.
2-Fluoroaniline: Contains a single fluorine atom without chlorine substitutions.
Uniqueness: 3,4,6-Trichloro-2-fluoroaniline is unique due to the combination of three chlorine atoms and one fluorine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C6H3Cl3FN |
|---|---|
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
3,4,6-trichloro-2-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
Clé InChI |
REIJFEWQZLFBRX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
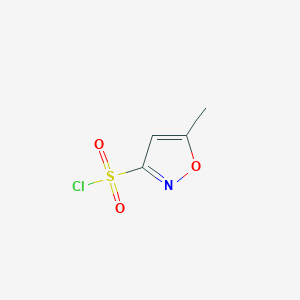
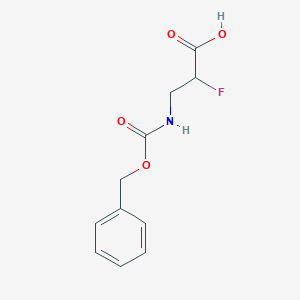
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)

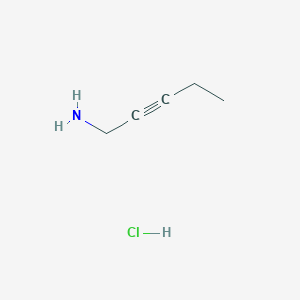
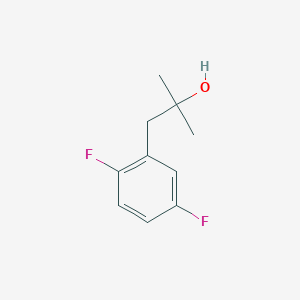

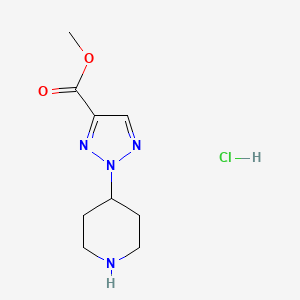
![[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B13516632.png)

